3-Propan-2-ylthiolane 1,1-dioxide
Description
3-Propan-2-ylthiolane 1,1-dioxide is a five-membered sulfone-containing heterocyclic compound with an isopropyl group (-CH(CH₃)₂) at the 3-position of the thiolane ring. The 1,1-dioxide moiety indicates the presence of two oxygen atoms doubly bonded to sulfur, forming a sulfone group.
Properties
CAS No. |
17113-61-0 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
3-propan-2-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c1-6(2)7-3-4-10(8,9)5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
KEIWCJFRHAPCIO-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCS(=O)(=O)C1 |
Canonical SMILES |
CC(C)C1CCS(=O)(=O)C1 |
Synonyms |
Thiophene, tetrahydro-3-isopropyl-, 1,1-dioxide (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between 3-propan-2-ylthiolane 1,1-dioxide and related sulfone-containing heterocycles:
| Compound Name | Molecular Formula | Ring Size | Substituent(s) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₈H₁₄O₂S | 5-membered | Isopropyl at C3 | Non-aromatic, sulfone at S1 |
| Thiete 1,1-dioxide | C₃H₆O₂S | 4-membered | None | Strained four-membered sulfone ring |
| 3-Chlorothiete 1,1-dioxide | C₃H₅ClO₂S | 4-membered | Chlorine at C3 | Electrophilic Cl for substitution |
| 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide | C₁₀H₁₁NO₃S | 6-membered (fused benzene) | Isopropyloxy at C3 | Aromatic benzothiazole core, sulfone |
Key Observations :
- Ring Size and Strain : Thiete 1,1-dioxide (4-membered) exhibits higher ring strain compared to the 5-membered thiolane derivative, influencing reactivity in cycloaddition or substitution reactions .
- Aromaticity: Benzothiazole derivatives (e.g., 3-(propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide) benefit from aromatic stabilization, enhancing thermal stability relative to non-aromatic sulfones .
Reactivity and Stability
Hydrolysis and Moisture Sensitivity
- This compound : Likely susceptible to hydrolysis under acidic or basic conditions due to the electrophilic sulfone group, analogous to N-acylated 1,2-thiazetidine 1,1-dioxides, which hydrolyze to sulfonic acids .
- Thiete 1,1-dioxide: Demonstrates moderate stability but undergoes Diels-Alder reactions with dienophiles, leveraging its strained ring system .
- Nifurtimox (Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-1,4-thiazine 1,1-dioxide): A pharmacologically active sulfone, its nitro group enhances electrophilicity, facilitating redox-based biological activity .
Data Table: Comparative Properties
| Property | This compound | Thiete 1,1-dioxide | 3-Chlorothiete 1,1-dioxide | 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~178.26 (estimated) | 122.14 | 156.59 | 225.26 |
| Ring Strain | Low | High | High | Low (aromatic stabilization) |
| Hydrolysis Susceptibility | Moderate | Low | High (Cl substituent) | Low |
| Synthetic Applications | Potential alkylation substrate | Cycloaddition | Substitution reactions | Pharmaceuticals, materials |
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